molecular formula C22H24N2O2 B7711668 N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide

Cat. No.: B7711668
M. Wt: 348.4 g/mol
InChI Key: NDMCOYDMDSJGBG-UHFFFAOYSA-N
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Description

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a benzamide group, and an isobutyl side chain. The quinoline core is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(2)13-24(22(26)17-9-5-4-6-10-17)14-19-12-18-11-7-8-16(3)20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMCOYDMDSJGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzamide group and the isobutyl side chain. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide is unique due to its specific structure, which combines the quinoline core with a benzamide group and an isobutyl side chain. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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